Amino-PEG36-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Amino-PEG36-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the properties, applications, and experimental considerations of Amino-PEG36-acid, a versatile heterobifunctional linker for advanced bioconjugation and therapeutic development.
Amino-PEG36-acid is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a flexible and hydrophilic spacer arm in a wide array of bioconjugation applications.[1] Featuring a terminal primary amine and a terminal carboxylic acid, this heterobifunctional linker provides orthogonal reactivity, enabling the sequential and controlled conjugation of diverse molecules.[2] Its extensive 36-unit ethylene glycol chain imparts significant water solubility to the resulting conjugates, mitigating aggregation and enhancing biocompatibility.[1][2] These properties make Amino-PEG36-acid an invaluable tool in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.[3]
Core Properties and Specifications
The physicochemical properties of Amino-PEG36-acid are summarized in the table below. These specifications are critical for experimental design, reaction stoichiometry, and the analytical characterization of resulting conjugates.
| Property | Value |
| Chemical Name | 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99,102,105,108-hexatriacontaoxaundecahectan-111-oic acid |
| Synonyms | Amine-PEG36-COOH, NH2-PEG36-COOH, Amino-dPEG(R)36-acid |
| CAS Number | 196936-04-6, 2241751-76-6, 756526-07-4 |
| Molecular Formula | C75H151NO38 |
| Molecular Weight | ~1675.0 g/mol |
| Purity | Typically >95% |
| Appearance | White to off-white solid or viscous liquid |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | Store at -20°C, desiccated and protected from light. Avoid frequent freeze-thaw cycles. |
Applications in Bioconjugation and Drug Development
The unique bifunctional nature of Amino-PEG36-acid allows for its versatile application in connecting various molecular entities. The long, hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
General Bioconjugation Workflow
The orthogonal reactive groups of Amino-PEG36-acid enable a stepwise conjugation strategy. For instance, the carboxylic acid can be activated to react with a primary amine on a protein, followed by the reaction of the PEG linker's amine with an activated carboxyl group on a small molecule drug.
Role in PROTAC Development
In the field of targeted protein degradation, Amino-PEG36-acid serves as a flexible linker in the synthesis of PROTACs. It connects a ligand that binds to a target protein of interest (POI) with a ligand for an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent proteasomal degradation of the POI.
Experimental Protocols
The following are generalized protocols for the use of Amino-PEG36-acid and the analysis of its conjugates. Optimization may be required for specific applications.
Protocol 1: Two-Step EDC/Sulfo-NHS Coupling of Amino-PEG36-acid to a Protein
This protocol describes the activation of the carboxylic acid terminus of Amino-PEG36-acid and its conjugation to a primary amine on a protein.
Materials:
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Amino-PEG36-acid
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Protein with primary amine groups
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Activation Buffer: 50 mM MES, pH 6.0
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Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
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EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
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Sulfo-NHS (N-hydroxysulfosuccinimide)
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Quenching Solution: 1 M Tris-HCl, pH 8.5
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Washing Buffer: PBS with 0.05% Tween-20
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Storage Buffer: Appropriate for the final conjugate
Procedure:
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Activation of Amino-PEG36-acid:
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Dissolve Amino-PEG36-acid in Activation Buffer.
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Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
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Add the EDC and Sulfo-NHS solutions to the Amino-PEG36-acid solution. A typical molar ratio is 1:2:5 (PEG:EDC:Sulfo-NHS).
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Incubate at room temperature for 15-30 minutes with gentle mixing.
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Conjugation to Protein:
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Dissolve the protein in Coupling Buffer.
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Add the activated Amino-PEG36-acid solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, typically starting at 10:1 to 20:1.
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Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
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Quenching and Purification:
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Add Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction.
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Incubate for 30 minutes at room temperature.
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Purify the conjugate using Size Exclusion Chromatography (SEC) to remove unreacted PEG and byproducts.
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Protocol 2: Analysis of PEGylated Proteins by MALDI-TOF Mass Spectrometry
This protocol provides a general guideline for the analysis of proteins conjugated with Amino-PEG36-acid.
Materials:
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PEGylated protein sample
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Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA)
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MALDI target plate
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MALDI-TOF mass spectrometer
Procedure:
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Sample Preparation:
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Mix the PEGylated protein sample with the matrix solution in a 1:1 ratio.
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Target Spotting:
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Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
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Allow the spot to air-dry completely at room temperature.
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Instrumental Analysis:
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Insert the target plate into the MALDI-TOF mass spectrometer.
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Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is often used for large molecules.
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Optimize laser power to achieve a good signal-to-noise ratio.
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Data Analysis:
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The resulting spectrum will show a series of peaks corresponding to the un-PEGylated protein and the protein with one, two, or more PEG chains attached.
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The mass difference between the peaks will correspond to the mass of the Amino-PEG36-acid linker.
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Analytical Workflow for PEGylated Protein Characterization
A typical workflow for the analysis and characterization of a protein conjugated with Amino-PEG36-acid involves purification followed by characterization to determine the extent of PEGylation.
Conclusion
Amino-PEG36-acid is a well-defined, versatile tool for researchers and drug development professionals. Its heterobifunctional nature, coupled with the beneficial properties of the long-chain PEG spacer, enables the creation of sophisticated bioconjugates with enhanced solubility, stability, and pharmacokinetic profiles. The provided data and protocols offer a foundation for the successful implementation of Amino-PEG36-acid in a variety of advanced applications, from fundamental research to the development of next-generation therapeutics.
